(4Z)-2-(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
“(4Z)-2-(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one” is a mouthful, but its structure reveals its complexity. Let’s break it down:
- The compound belongs to the pyrazolone class.
- It contains a pyrazolone ring (a five-membered heterocycle with two nitrogen atoms and three carbon atoms) fused with a phenyl ring.
- The “4Z” indicates the geometry of the double bond between the pyrazolone and phenyl rings.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, but one common method involves the condensation of 4-methoxybenzaldehyde with 2-methyl-1-phenylhydrazine in the presence of acetic acid. The resulting intermediate undergoes cyclization to form the pyrazolone ring.
Reaction Conditions:- Reactants: 4-methoxybenzaldehyde, 2-methyl-1-phenylhydrazine
- Solvent: Acetic acid
- Temperature: Room temperature
- Mechanism: Schiff base formation followed by cyclization
Industrial Production: Industrial-scale production typically involves optimization of reaction conditions, scalability, and purification methods. specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction of the pyrazolone ring can yield corresponding dihydropyrazolones. Sodium borohydride (NaBH₄) is a common reducing agent.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions (e.g., halogenation, nitration) due to its electron-rich nature.
- Oxidation: 4-hydroxyphenyl-2,4-dihydro-3H-pyrazol-3-one
- Reduction: 2,4-dihydro-3H-pyrazol-3-one
- Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It exhibits anti-inflammatory and analgesic properties, making it relevant for drug development.
Chemistry: Used as a building block for more complex molecules.
Industry: Potential use in dyes, pigments, and agrochemicals.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of signaling pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While there are related pyrazolone derivatives, the unique combination of the phenyl ring, methoxy group, and the specific substitution pattern in this compound sets it apart. Similar compounds include other pyrazolones and phenyl-substituted heterocycles.
Properties
Molecular Formula |
C22H25N3O2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-[C-methyl-N-(2-methylpropyl)carbonimidoyl]-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H25N3O2/c1-15(2)14-23-16(3)20-21(17-8-6-5-7-9-17)24-25(22(20)26)18-10-12-19(27-4)13-11-18/h5-13,15,24H,14H2,1-4H3 |
InChI Key |
YCVGJTIUUICVQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN=C(C)C1=C(NN(C1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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